Phorbol-12-tigliate-13-decanoate
Description
Origin and Natural Occurrence of Phorbol (B1677699) Esters in Plant Species
Phorbol esters are predominantly found in the plant kingdom, with a significant presence in specific botanical families.
Phorbol esters are characteristically distributed in plants belonging to the Euphorbiaceae and Thymelaeaceae families. wikipedia.orgpsu.edunih.govresearchgate.net The Euphorbiaceae family, commonly known as the spurge family, includes a wide variety of plants, from herbs to large trees, many of which are known for their milky, often toxic, sap. nih.govaacrjournals.org Similarly, the Thymelaeaceae family, or mezereum family, also contains numerous species known to produce toxic compounds, including phorbol esters. nih.govwikipedia.org The presence of these compounds in such a diverse range of species within these families highlights their ecological significance, likely as a defense mechanism against herbivores.
A primary source for the isolation of phorbol esters, including Phorbol-12-tigliate-13-decanoate, is the plant Croton tiglium. wikipedia.orgnih.govchempedia.infosci-hub.st This small tree, native to Southeast Asia, produces seeds that are the source of croton oil. aacrjournals.orgwikipedia.orgnih.gov Croton oil has a long history of use in traditional medicine, but it is also highly toxic due to its high concentration of phorbol esters. pfaf.orgha.org.hk The isolation of specific phorbol esters from Croton tiglium involves complex extraction and purification processes to separate the desired compound from a mixture of other structurally related molecules. nih.govd-nb.inforesearchgate.net
Table 1: Examples of Phorbol Esters Isolated from Croton tiglium
| Compound Name | Reference |
|---|---|
| Phorbol-12-tigliate-13-acetate | d-nb.info |
| Phorbol-12-(2-methyl)-butyrate-13-acetate | d-nb.info |
| Phorbol-12-tigliate-13-isobutyrate | d-nb.info |
| Phorbol-12-tigliate | d-nb.info |
| Phorbol-12-tetradecanoate | d-nb.info |
| Phorbol-13-acetate | d-nb.info |
Structural Classification and Core Diterpene Skeleton (Tigliane Type)
Phorbol esters are classified as tigliane (B1223011) diterpenoids, characterized by a unique and complex tetracyclic carbon framework. wikipedia.orgnih.govacs.org This core structure, known as the tigliane skeleton, consists of a system of fused rings: a five-membered ring, a seven-membered ring, and a six-membered ring, with a three-membered cyclopropane (B1198618) ring. wildflowerfinder.org.uknih.gov The parent alcohol of this series is phorbol, which possesses hydroxyl groups at various positions, allowing for the formation of a wide variety of esters. wikipedia.orgnih.gov The specific ester groups attached to the phorbol backbone, and their positions, are crucial in determining the biological activity of the individual phorbol ester. psu.edunih.gov
Historical Context of Phorbol Esters in Biological Research
The study of phorbol esters has a rich history intertwined with the advancement of cancer biology. Initially identified as the active tumor-promoting agents in croton oil, these compounds became instrumental in developing the multi-stage model of carcinogenesis. wikipedia.orgnih.govaacrjournals.org This model delineates the process of cancer development into distinct stages of initiation and promotion. Phorbol esters, particularly 12-O-tetradecanoylphorbol-13-acetate (TPA), have been widely used as potent tumor promoters in laboratory settings to study the mechanisms underlying tumor development. wikipedia.orgwikipedia.orgwikipedia.org Their ability to potently activate protein kinase C (PKC), a key enzyme in cellular signal transduction, was a landmark discovery that opened up new avenues for understanding cellular regulation and disease. nih.govaacrjournals.orgnih.gov
Significance of this compound in Biochemical Research
This compound, as a specific member of the phorbol ester family, holds significance in biochemical research due to its biological activity. nih.gov Like other active phorbol esters, it is a potent activator of protein kinase C (PKC). psu.edunih.gov The activation of PKC by phorbol esters mimics the action of endogenous diacylglycerol (DAG), a crucial second messenger in many signal transduction pathways. psu.edunih.gov This mimicry allows researchers to use this compound and related compounds as powerful tools to dissect the intricate signaling networks that control cell growth, differentiation, and apoptosis. nih.govmdpi.comnih.gov The study of how this specific phorbol ester interacts with PKC and other cellular targets continues to provide valuable insights into fundamental biological processes and the molecular basis of diseases like cancer.
Structure
3D Structure
Properties
CAS No. |
59086-92-9 |
|---|---|
Molecular Formula |
C35H52O8 |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-[(E)-2-methylbut-2-enoyl]oxy-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |
InChI |
InChI=1S/C35H52O8/c1-8-10-11-12-13-14-15-16-27(37)43-35-28(32(35,6)7)25-18-24(20-36)19-33(40)26(17-22(4)29(33)38)34(25,41)23(5)30(35)42-31(39)21(3)9-2/h9,17-18,23,25-26,28,30,36,40-41H,8,10-16,19-20H2,1-7H3/b21-9+/t23-,25+,26-,28-,30-,33-,34-,35-/m1/s1 |
InChI Key |
QWYNFKKVBDGBLL-KFWZAFQTSA-N |
SMILES |
CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C4=O)C)O)CO |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)/C(=C/C)/C)C)O)C=C(C4=O)C)O)CO |
Canonical SMILES |
CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C4=O)C)O)CO |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Synonyms |
phorbol 12-tiglate 13-decanoate |
Origin of Product |
United States |
Molecular Mechanisms of Action
Mimicry of Endogenous Diacylglycerol (DAG)
The primary molecular mechanism of Phorbol-12-tigliate-13-decanoate involves its remarkable structural similarity to diacylglycerol (DAG), an endogenous second messenger. wikipedia.orgwikipedia.org DAG is naturally produced in cells from the hydrolysis of membrane phospholipids (B1166683) and plays a crucial role in activating a family of serine/threonine kinases known as Protein Kinase C (PKC). nih.gov Phorbol (B1677699) esters, including this compound, function as potent DAG analogs. wikipedia.orgwikipedia.org
Unlike DAG, which is rapidly metabolized and degraded by cellular enzymes, leading to a transient activation of PKC, phorbol esters are not as efficiently broken down. wikipedia.org This resistance to metabolic degradation results in a prolonged and sustained activation of PKC, leading to amplified and persistent downstream signaling effects. wikipedia.org The ability of synthetic, cell-permeable diacylglycerols to mimic the effects of phorbol esters, such as stimulating phosphatidylcholine biosynthesis and inhibiting epidermal growth factor binding, further solidifies the understanding that these compounds operate through the same fundamental pathway. nih.gov
Interactions with Non-Kinase Protein Targets
This compound and other phorbol esters are not exclusively ligands for Protein Kinase C. They also bind with high affinity to other proteins that possess a homologous C1 domain, the same structural motif that mediates DAG/phorbol ester binding in PKC. These "non-kinase" receptors are crucial transducers of phorbol ester signaling.
Binding to Chimaerins
The chimaerins are a family of proteins that function as Rac-GTPase-activating proteins (Rac-GAPs) and contain a single C1 domain. researchgate.net This domain allows them to act as high-affinity receptors for phorbol esters and DAG. pnas.org Upon binding this compound, chimaerins undergo a conformational change and translocate from the cytosol to cellular membranes, particularly the Golgi apparatus. nih.gov This relocalization is a critical step in their regulation and allows them to interact with their substrate, the small GTPase Rac. nih.gov The binding event is independent of PKC and represents a distinct pathway for phorbol ester signaling.
Binding to RasGRP
Ras guanyl nucleotide-releasing proteins (RasGRPs) are a family of guanine (B1146940) nucleotide exchange factors (GEFs) for Ras and Rap small GTPases. They possess a C1 domain that binds phorbol esters with an affinity similar to that of PKC. This interaction is a primary mechanism for their activation. Binding of this compound to the C1 domain of RasGRP recruits it to the cell membrane. This translocation facilitates its interaction with Ras, promoting the exchange of GDP for GTP and thereby activating Ras. Activated Ras, in turn, stimulates downstream effector pathways, most notably the mitogen-activated protein kinase (MAPK) cascade. RasGRP, therefore, provides a direct link between signals that generate DAG (or the presence of phorbol esters) and the activation of the Ras pathway.
Binding to Unc-13/Munc-13 Proteins
Munc13 proteins are essential components of the synaptic vesicle priming machinery, playing a critical role in neurotransmitter release. These proteins contain a C1 domain that functions as a receptor for DAG and phorbol esters. The binding of this compound to the Munc13 C1 domain is a key regulatory step that targets Munc13 to the plasma membrane. This localization is crucial for its function in making synaptic vesicles fusion-competent. Different Munc13 isoforms can have opposing effects on secretion in response to phorbol ester binding, highlighting the complexity of this regulation. For instance, in adrenal chromaffin cells, phorbol ester binding to ubMunc13-2 stimulates secretion, whereas its interaction with Munc13-1 can be inhibitory under certain conditions.
| Protein Target | Function | Effect of Phorbol Ester Binding | References |
|---|---|---|---|
| Chimaerins | Rac-GTPase-activating proteins (Rac-GAPs) | Translocation from cytosol to the Golgi apparatus, modulation of Rac signaling. | nih.gov |
| RasGRP | Guanine nucleotide exchange factor (GEF) for Ras | Recruitment to the cell membrane, activation of Ras and downstream MAPK pathway. | |
| Munc-13 | Synaptic vesicle priming factor | Translocation to the plasma membrane, regulation of vesicle exocytosis. |
Modulation of Signal Transduction Pathways
The interaction of this compound with its various protein targets results in the significant modulation of multiple intracellular signal transduction pathways. By activating both PKC-dependent and PKC-independent signaling routes, the compound influences a complex network of cellular communication.
A central pathway affected is the Mitogen-Activated Protein Kinase (MAPK) cascade. Activation of conventional and novel PKC isoforms, as well as the direct binding to RasGRP, can lead to the stimulation of the Ras-Raf-MEK-ERK pathway. pnas.orgresearchgate.net This pathway is fundamental in regulating processes such as cell proliferation, differentiation, and survival. semanticscholar.org For example, phorbol ester-induced activation of PKCδ and c-Src can transactivate the EGFR, leading to MAPK phosphorylation in glioblastoma cells. nih.gov Furthermore, phorbol esters have been shown to activate other MAPK pathways, including the JNK signaling cascade, which is involved in cellular responses to stress. The modulation of these pathways underscores the compound's ability to exert powerful and diverse effects on cell behavior.
Mitogen-Activated Protein Kinase (MAPK) Cascades
Activation of PKC by phorbol esters is a key upstream event for the stimulation of the mitogen-activated protein kinase (MAPK) signaling pathways. These cascades are crucial regulators of gene expression, cell proliferation, differentiation, and apoptosis. In various cell types, treatment with the potent phorbol ester TPA has been shown to induce the MAPK/extracellular signal-regulated kinase (ERK) pathway. wikipedia.orgnih.gov
The ERK1/2 pathway is a central signaling cascade activated by phorbol esters. Upon activation, PKC can phosphorylate and activate downstream kinases, leading to the sequential activation of Raf, MEK (MAPK/ERK kinase), and finally ERK1/2. nih.gov TPA has been demonstrated to induce KSHV reactivation in certain cell cultures through the stimulation of the MAPK/ERK pathway. wikipedia.org This activation is a critical step in mediating the cellular responses to phorbol esters.
The Ras/Raf-1 pathway is a critical link between cell surface receptors and the downstream MAPK cascade. Phorbol esters can trigger this pathway through PKC activation. Studies involving Phorbol 12-myristate 13-acetate (PMA) in human pulmonary epithelial cells have shown that PKC activation leads to the activation of Ras and subsequently Raf-1. nih.gov This initiates the phosphorylation cascade that results in ERK1/2 activation, demonstrating a linear signal transduction from PKC to Ras/Raf-1 to ERK. nih.gov
Nuclear Factor-kappa B (NF-κB) Induction
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of genes involved in inflammation, immune responses, and cell survival. Phorbol esters are potent inducers of NF-κB. The activation of PKC by compounds like TPA/PMA leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). nih.govmdpi.com This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of its target genes. Research has demonstrated that the PKCα-ERK1/2-NF-κB pathway is enhanced by PMA treatment. mdpi.com
Activator Protein-1 (AP-1) Activation
The Activator Protein-1 (AP-1) is another critical transcription factor complex, composed of proteins from the Jun and Fos families, that regulates gene expression in response to a variety of stimuli, including phorbol esters. The activity of AP-1 is primarily regulated by the MAPK pathways. researchgate.net Upon stimulation by phorbol esters and subsequent activation of the MAPK cascades (including ERK and JNK), the expression and post-translational modification of Jun and Fos proteins are increased, leading to enhanced AP-1 activity.
Regulation of Calcium-Activated, Phospholipid-Dependent Protein Kinases
The primary molecular target of this compound and other phorbol esters is the family of calcium-activated, phospholipid-dependent protein kinases, collectively known as protein kinase C (PKC). These enzymes are central to signal transduction. Phorbol esters directly substitute for diacylglycerol, binding to the C1 domain of conventional and novel PKC isoforms. wikipedia.org This binding event dramatically increases the affinity of the enzyme for Ca2+ and phospholipids, leading to its translocation to the cell membrane and its subsequent activation. nih.gov This direct activation of PKC is the initiating step for the majority of the downstream cellular effects attributed to phorbol esters. semanticscholar.org
Data Tables
Table 1: Key Signaling Proteins Activated by Phorbol Esters
| Pathway Component | General Function | Activation Mechanism |
|---|---|---|
| Protein Kinase C (PKC) | Central signal transducer | Direct binding by phorbol ester, mimicking diacylglycerol |
| Ras | GTPase, upstream activator of Raf | Activated downstream of PKC |
| Raf-1 | Serine/threonine kinase, activates MEK | Phosphorylated and activated by upstream signals including Ras |
| ERK1/2 | Regulates transcription and cell processes | Phosphorylated and activated by MEK |
| NF-κB | Transcription factor (inflammation, immunity) | Released from IκBα inhibition following PKC activation |
| AP-1 | Transcription factor (cell growth, differentiation) | Activated via MAPK signaling pathways |
Structure Activity Relationships Sar of Phorbol Esters
Influence of Esterification at C12, C13, and C20 Positions
The degree and nature of esterification at the C12, C13, and C20 positions of the phorbol (B1677699) backbone are paramount in determining the biological activity of phorbol esters. For potent activity, it is generally understood that the C12 and C13 positions should be esterified with fatty acids. The initial binding of a phorbol ester to its primary target, PKC, involves the oxygen atoms at carbons 3, 4, and 20. researchgate.net
The presence of a long-chain acyl group at either the C12 or C13 position contributes to a hydrophobic region that is crucial for activity. researchgate.net The specific combination of ester groups at these positions significantly modulates the potency of the phorbol ester. For instance, the well-studied Phorbol 12-Myristate 13-Acetate (PMA/TPA) features a long myristate chain at C12 and a smaller acetate (B1210297) group at C13. nih.govwikipedia.org In contrast, Phorbol-12-tigliate-13-decanoate possesses a tiglate group at C12 and a decanoate (B1226879) group at C13. The differing lengths and structures of these ester chains directly impact the molecule's interaction with its binding partners and, consequently, its biological effects.
Role of Hydrophobic Surface and Specific Amino Acid Residues at Binding Site
The interaction between a phorbol ester and its receptor, most notably the C1 domain of PKC, is a key determinant of its biological activity. This interaction is characterized by two main features: the formation of specific hydrogen bonds and the presence of a hydrophobic surface that envelops the binding site. researchgate.net
Impact of Substituent Chains on Biological Activity
The nature of the substituent chains, specifically the ester groups at the C12 and C13 positions, significantly influences the biological activity of phorbol esters. nih.gov The length and structure of these acyl chains play a critical role in the molecule's lipophilicity and its ability to partition into the cell membrane to reach its target. nih.gov
For example, highly lipophilic phorbol esters, such as those with long-chain fatty acids, may be slower to exert their effects in certain biological systems due to being hindered by the plasma membrane. nih.gov This suggests that the kinetics of biological responses can be determined by the physicochemical properties of the substituent chains. nih.gov The specific combination of a shorter, more rigid ester like tiglate at C12 and a longer, more flexible decanoate chain at C13 in this compound will dictate its unique biological profile compared to other phorbol esters with different ester combinations.
Stereochemical Determinants of Activity
The biological activity of phorbol esters is highly dependent on their stereochemistry. researchgate.net A crucial stereochemical feature for activity is the trans fusion of the five-membered ring to the larger ring system. researchgate.net Additionally, the C4-OH group must be in the β-position for the phorbol ester to be active. researchgate.net These specific spatial arrangements of atoms and functional groups are essential for the molecule to adopt the correct conformation for binding to its receptor, such as the C1 domain of PKC. Any deviation from this required stereochemistry can lead to a significant loss or complete abolition of biological activity.
Comparative Analysis of this compound with Other Phorbol Esters
The biological activity of this compound can be better understood through comparison with other well-characterized phorbol esters. The differences in the ester groups at the C12 and C13 positions lead to variations in potency and biological response.
Phorbol 12-Myristate 13-Acetate (PMA), also known as 12-O-Tetradecanoylphorbol-13-acetate (TPA), is one of the most potent and widely studied phorbol esters. nih.govwikipedia.org It is a powerful activator of PKC and serves as a benchmark for comparing the activity of other phorbol esters. wikipedia.org
Methodologies and Experimental Models in Research
Cell Culture-Based Assays
Cell culture systems are fundamental to understanding the molecular mechanisms of action of Phorbol-12-tigliate-13-decanoate. These in vitro models allow for controlled investigation of its effects on various cell types.
Differentiation Assays (e.g., Morphological Changes, Marker Gene Expression)
Phorbol (B1677699) esters are well-documented inducers of differentiation in various cell lines. For instance, the related compound phorbol 12-myristate 13-acetate (PMA) is widely used to induce the differentiation of THP-1 monocytic cells into macrophage-like cells. researchgate.net This process is characterized by distinct morphological and functional changes, including the transition from suspension to adherent cells, cell cycle arrest, and the up-regulation of macrophage-specific surface markers like CD11b and CD14. researchgate.net Similarly, PMA can induce K562 leukemia cells to differentiate into megakaryocytes, which is confirmed by observing changes in cell size, nuclear morphology, and the expression of marker genes such as GATA1 and GATA2. mdpi.com While direct studies on this compound are less common, its shared mechanism as a PKC activator suggests it would be employed in similar assays to investigate its differentiation-inducing potential.
Proliferation and Viability Assays
The influence of phorbol esters on cell growth is complex and can be either stimulatory or inhibitory depending on the cell type and experimental conditions. In primary cultures of normal rat mammary epithelial cells, phorbol esters have been shown to stimulate cell proliferation. nih.gov In contrast, in other contexts, such as the differentiation of THP-1 cells, phorbol ester treatment is associated with cell cycle arrest. researchgate.net Standard assays to quantify these effects include direct cell counting using a hemocytometer with trypan blue exclusion to assess viability, and colorimetric assays like the MTT or WST-1 assays, which measure metabolic activity as an indicator of cell number.
Gene Expression Analysis (e.g., Microarray, qRT-PCR, Northern Blot)
To understand the global transcriptional changes induced by this compound, several techniques for gene expression analysis are employed.
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. This technique has been used to compare gene expression profiles between undifferentiated K562 cells and those differentiated into megakaryocytes by PMA, identifying 954 differentially expressed genes. mdpi.comnih.gov Similarly, microarrays have been used to compare PMA-differentiated THP-1 cells with human monocyte-derived macrophages, revealing both similarities and significant differences in their transcriptomic profiles. nih.gov
Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific method used to quantify the expression of a smaller number of target genes. It is often used to validate findings from microarray studies. nih.govd-nb.info For example, qRT-PCR has confirmed the upregulation of marker genes like GATA1 and GATA2 during the PMA-induced megakaryocytic differentiation of K562 cells. mdpi.com
Northern Blot is a classic technique for detecting specific RNA sequences. Although less common now due to the advent of microarrays and qRT-PCR, it remains a valuable tool for confirming gene expression changes and identifying different transcript variants. nih.gov It is considered by some to be a gold standard for gene expression analysis because it is less susceptible to certain artifacts that can affect enzyme-based methods like qRT-PCR. nih.gov
| Technique | Primary Application in Phorbol Ester Research | Key Findings |
|---|---|---|
| Microarray | Global gene expression profiling of cells treated with phorbol esters. | Identified 954 differentially expressed genes in PMA-induced megakaryocytic differentiation of K562 cells. mdpi.comnih.gov |
| qRT-PCR | Validation of microarray data and quantification of specific marker gene expression. | Confirmed upregulation of GATA1 and GATA2 in PMA-treated K562 cells. mdpi.com |
| Northern Blot | Confirmation of gene expression changes and analysis of transcript variants. | Used as a gold standard for validating results from other gene expression analysis techniques. nih.gov |
Protein Analysis (e.g., Western Blot, Immunoblotting for PKC Isoforms, Phosphorylation States)
Western blotting is a cornerstone technique for studying the effects of this compound on cellular proteins. This method allows for the detection and quantification of specific proteins, including the various isoforms of PKC and their phosphorylation status, which is a key indicator of their activation.
Upon activation by phorbol esters, many PKC isoforms translocate from the cytosol to the plasma membrane. For example, treatment of αT3-1 cells with phorbol 12,13-dibutyrate (PDBu), a compound structurally similar to this compound, leads to the rapid translocation of PKCα and PKCε from the cytosol to the membrane, detectable within 10 seconds. nih.gov Western blot analysis using antibodies specific to different PKC isoforms can track this movement.
Furthermore, antibodies that specifically recognize phosphorylated forms of proteins are crucial for dissecting signaling pathways. For instance, phorbol ester treatment of HeLa cells leads to the phosphorylation of downstream targets like p44/42 MAPK (Erk1/2). cellsignal.com Similarly, in subconjunctival fibroblasts, PMA treatment results in the phosphorylation of SAPKs, including JNK and p38 MAPK, as well as their downstream effectors c-jun and heat shock protein 27. nih.gov The phosphorylation of CaMKII at specific sites like Tyr231 has also been studied using phospho-specific antibodies in the context of cellular stress. cellsignal.com
Enzyme Activity Assays (e.g., PKC activity)
Direct measurement of enzyme activity is critical to confirm that the binding of this compound to PKC translates into functional activation. In vitro PKC activity assays typically involve incubating partially purified PKC with a known substrate (e.g., a specific peptide or histone protein) and radiolabeled ATP. The amount of radioactivity incorporated into the substrate is then measured to quantify the kinase activity.
Studies have shown that various phorbol esters, including the potent tumor promoter PMA, can stimulate PKC activity to a similar extent. nih.gov The activation of PKC by these compounds is a key event in their biological effects. abcam.com These assays are essential for screening compounds for their ability to activate PKC and for studying the kinetics of this activation.
Receptor Binding Studies (e.g., Ligand Displacement)
Receptor binding studies are employed to determine the affinity of this compound for its primary cellular receptor, PKC. These assays are typically performed using a competitive binding format. A radiolabeled phorbol ester, such as [3H]phorbol 12,13-dibutyrate ([3H]PDBu), is incubated with a source of PKC (e.g., partially purified from mouse brain cytosol or cell membranes) in the presence of varying concentrations of the unlabeled competitor compound (in this case, this compound). nih.gov
Computational and Molecular Docking Studies
Computational modeling and molecular docking have become indispensable tools for elucidating the structural basis of interactions between phorbol esters and their protein targets. These in silico methods allow for the prediction of binding modes, the calculation of binding affinities, and the identification of key molecular interactions that govern the biological activity of these compounds.
The C1 domain is the primary binding site for phorbol esters on Protein Kinase C (PKC). The novel PKC isoenzyme, PKC-δ, and specifically its C1B subdomain, is a well-studied receptor for these compounds. Molecular docking studies have provided a detailed picture of how phorbol esters, acting as analogues of the endogenous ligand diacylglycerol (DAG), bind within a hydrophilic cleft on the C1B domain surface. nih.govchemrxiv.org
The binding is characterized by a precise network of hydrogen bonds and extensive hydrophobic contacts. nih.gov The core phorbol structure orients itself to form hydrogen bonds between its hydroxyl and carbonyl groups and the backbone atoms of conserved amino acid residues within the binding loop of the C1 domain. For instance, studies on phorbol-13-acetate complexed with PKC-δ C1B reveal critical hydrogen bonds with residues such as Gly-253 and Leu-251. chemrxiv.orgnih.gov
The esterified side chains at the C12 and C13 positions of the phorbol backbone are crucial for modulating the binding affinity and the stability of the interaction. These lipophilic chains extend from the binding cleft and interact with hydrophobic residues lining the entrance of the binding site, effectively anchoring the ligand. nih.gov Furthermore, these chains play a significant role in the interaction with the cell membrane, facilitating the translocation of PKC from the cytosol to the membrane, a key step in its activation.
Comparative Studies with Other Phorbol Esters and DAG Analogues
The biological effects of phorbol esters are not uniform; they vary significantly based on the nature of the ester groups at the C12 and C13 positions. Comparative studies are therefore essential to understand the structure-activity relationships within this class of compounds and to contrast their actions with those of the endogenous activator, diacylglycerol (DAG).
Phorbol esters are functionally analogous to DAG, as they compete for the same binding site on PKC. ucsd.edu However, a critical difference lies in their metabolic stability. DAG is rapidly degraded in the cell, leading to a transient activation of PKC. ucsd.eduwikipedia.org In contrast, phorbol esters are metabolically robust, resulting in sustained and prolonged activation of PKC, which can lead to different long-term cellular outcomes, including, in some cases, the down-regulation of certain PKC isoforms. nih.govnih.gov
Comparisons between different phorbol esters reveal that the length and nature of the side chains influence their potency and biological effects. For example, Phorbol-12-myristate-13-acetate (PMA) is known to be a highly potent and lipophilic phorbol ester. abcam.comnih.gov In contrast, Phorbol-12,13-dibutyrate (PDBu) is less hydrophobic, which can affect its interaction with the cell membrane and its efficiency in certain biological assays. nih.govnih.govresearchgate.net Studies have shown that PDBu can be a more effective mitogen in certain cell cultures, like human melanocytes, compared to PMA, potentially because its lower hydrophobicity allows for easier removal from the culture medium, preventing interference in subsequent assays. nih.govnih.govresearchgate.net
The interaction forces between PKC and membranes containing either DAG or phorbol esters like PMA have been shown to be qualitatively similar, involving both electrostatic and non-electrostatic interactions. medchemexpress.comnih.gov However, some studies suggest that PMA may have effects that cannot be perfectly mimicked by synthetic diacylglycerols, indicating that while they share a primary target, their full spectrum of biological activity may not be identical. nih.gov For instance, in some cell systems, diacylglycerols require a co-stimulus like a Ca2+ ionophore to achieve the same level of response as a potent phorbol ester. nih.gov
Based on its structure, this compound would be expected to be a potent PKC activator. The C13-decanoate chain suggests significant lipophilicity, similar to other long-chain phorbol esters, leading to stable membrane association and sustained PKC activation.
Data Tables
Table 1: Key Molecular Interactions in Phorbol Ester Binding to PKCδ-C1B This table is a generalized representation based on studies of various phorbol esters.
| Interacting Moiety of Phorbol Ester | Interacting Residues in PKCδ-C1B (Example) | Type of Interaction | Reference |
| C20-Hydroxyl Group | Backbone Carbonyl | Hydrogen Bond | nih.gov |
| C4-Hydroxyl Group | Backbone Carbonyl | Hydrogen Bond | nih.gov |
| C9-Hydroxyl Group | Backbone Carbonyl | Hydrogen Bond | nih.gov |
| C12/C13 Ester Side Chains | Hydrophobic residues at cleft entrance | Hydrophobic Interaction | nih.gov |
Table 2: Comparative Properties of PKC Activators
| Compound | Class | Relative Lipophilicity | PKC Activation Duration | Key Distinctions | References |
| Diacylglycerol (DAG) | Endogenous Activator | Moderate | Transient | Rapidly metabolized. | ucsd.eduwikipedia.org |
| Phorbol-12-myristate-13-acetate (PMA) | Phorbol Ester | High | Sustained | Potent tumor promoter; highly hydrophobic. | abcam.comnih.gov |
| Phorbol-12,13-dibutyrate (PDBu) | Phorbol Ester | Moderate-Low | Sustained | Less hydrophobic than PMA; used extensively in binding assays. | nih.govnih.govresearchgate.net |
| Prostratin | Phorbol Ester | Low | Sustained | Non-tumor promoting; reactivates latent HIV. | medchemexpress.comnih.govnih.gov |
| This compound | Phorbol Ester | High (Inferred) | Sustained (Inferred) | Structure suggests high potency and lipophilicity. | N/A |
Future Directions in Phorbol 12 Tigliate 13 Decanoate Research
Elucidation of Broader Target Spectrum Beyond PKC
While Protein Kinase C (PKC) is unequivocally a primary high-affinity receptor for phorbol (B1677699) esters, emerging evidence indicates that it is not the sole target. nih.gov The biological effects of these compounds are likely a composite of their interactions with multiple proteins. Future research must therefore aim to identify and characterize the full spectrum of molecular targets for Phorbol-12-tigliate-13-decanoate.
Several non-PKC proteins that bind phorbol esters have been identified, many of which possess a similar C1 binding domain. These include:
Protein Kinase D (PKD): This kinase is a high-affinity phorbol ester receptor with distinct structural domains from PKC, suggesting it may be differentially regulated. nih.gov
Munc13: Mammalian species have at least three Munc13 genes that act as phorbol ester receptors. nih.gov These proteins are critical in synaptic vesicle priming and neurotransmitter release, and some effects of phorbol esters on these processes have been shown to be independent of PKC. nih.gov
Other C1 Domain-Containing Proteins: The C1 domain is the conserved structural motif responsible for binding phorbol esters. nih.gov A full proteomic screening is necessary to identify all proteins containing this domain that may serve as receptors for this compound.
A comprehensive investigation into the binding affinities and functional consequences of this compound's interaction with these alternative targets is imperative for a complete mechanistic understanding of its cellular activities.
Further Understanding of Isoform-Specific PKC Activation
The PKC family comprises multiple isozymes with distinct expression patterns, subcellular locations, and functional roles. nih.gov These isoforms are broadly categorized based on their activation requirements. nih.gov The nuanced and often contradictory effects of phorbol esters in different biological systems may be explained by their differential activation of specific PKC isoforms. researchgate.net For instance, activation of PKCα has been linked to cell growth, whereas PKCδ activation is often involved in apoptosis. wikipedia.org
| PKC Superfamily | Isoforms | Calcium (Ca²⁺) Dependence | Diacylglycerol (DAG) / Phorbol Ester Activation |
| Conventional (cPKC) | α, βI, βII, γ | Yes | Yes |
| Novel (nPKC) | δ, ε, η, θ | No | Yes |
| Atypical (aPKC) | ζ, ι/λ | No | No |
Future studies must move beyond viewing this compound as a general PKC activator and instead precisely map its binding affinity and activation kinetics for each individual PKC isoform. Research indicates that certain isoforms, like PKCε, exhibit unique forms of regulation distinct from other PKC isozymes when stimulated by phorbol esters versus other signals. researchgate.net Determining the isoform-specific activation profile of this compound is a critical step toward predicting its functional outcomes in specific cellular contexts.
Investigating Novel Downstream Signaling Cascades
The activation of PKC by this compound initiates a cascade of phosphorylation events that propagate signals through numerous downstream pathways. While some pathways are well-established from studies with PMA, the unique signaling signature of this compound remains to be elucidated.
Key signaling networks known to be modulated by phorbol ester-mediated PKC activation include:
MAPK Pathways: Phorbol esters are known to independently activate both the ERK1/2 and p38 MAPK pathways, which regulate processes like cell proliferation, differentiation, and stress responses. nih.gov
Transcription Factor Activation: PKC activation can lead to the phosphorylation and activation of transcription factors such as c-Jun/c-Fos and cAMP response element-binding protein (CREB), altering gene expression programs. nih.gov
Gene Induction: Phorbol esters can induce the expression of specific genes, such as the tumor suppressor KLF6, which in turn upregulates cyclin-dependent kinase inhibitors like p21 and p27, leading to cell cycle arrest in certain contexts. tandfonline.com
A focused research effort is needed to identify both known and novel downstream effectors of this compound. This involves phosphoproteomic analyses to map its specific substrate targets and transcriptomic studies to identify the unique set of genes it regulates.
| Downstream Effector | Typical Function in Phorbol Ester Signaling |
| ERK1/2 | Regulation of cell proliferation and differentiation nih.gov |
| p38 MAPK | Response to cellular stress and inflammation nih.gov |
| c-Jun / c-Fos (AP-1) | Control of gene expression related to cell growth and transformation nih.gov |
| CREB | Regulation of genes involved in metabolism, memory, and cell survival nih.gov |
| KLF6 | Tumor suppression and induction of cell cycle arrest tandfonline.com |
| p21 / p27 | Cyclin-dependent kinase inhibitors; cell cycle arrest tandfonline.com |
Advanced Structure-Activity Relationship Studies for Mechanistic Insights
The biological activity of phorbol esters is intimately linked to their specific chemical structure. nih.gov The tigliane (B1223011) core contains key oxygen functional groups at positions C-3, C-4, and C-20 that are critical for binding to the C1 domain of PKC. pnas.orgresearchgate.net However, the nature of the ester substituents at the C-12 and C-13 positions profoundly influences the compound's potency, membrane interaction, and isoform selectivity. nih.govresearchgate.net
This compound differs from PMA in these exact positions, possessing a tiglate group at C-12 and a decanoate (B1226879) group at C-13. These structural differences are expected to alter its physicochemical properties, including hydrophobicity and steric profile, which in turn will affect its:
Binding affinity and kinetics with the C1 domains of different PKC isoforms. wikipedia.org
Membrane localization and orientation , which is crucial for recruiting and activating PKC at the cell membrane. nih.gov
Metabolic stability , as the ester groups are sites of enzymatic cleavage within the cell.
Future research should focus on advanced structure-activity relationship (SAR) studies. This involves the chemical synthesis of novel analogues of this compound with systematic modifications to the C-12 and C-13 ester chains. Analyzing the biological activity of these analogues will provide deep mechanistic insights into how specific structural features govern its interactions with various targets and ultimately determine its cellular effects. nih.gov
Exploration of Differential Cellular Responses and Context-Specificity
A hallmark of phorbol ester activity is its profound context-specificity. The same compound can elicit vastly different, and sometimes opposite, cellular responses depending on the cell type, its differentiation state, and the surrounding microenvironment. nih.gov For example, phorbol esters can induce apoptosis in some cancer cells while promoting proliferation in others. nih.govmdpi.com In chondrocytes, short-term exposure can promote differentiation, while long-term exposure inhibits it. researchgate.net
This differential response is dictated by the unique molecular landscape of each cell, including:
The specific complement of PKC isoforms expressed. jaminetlab.com
The availability and localization of downstream signaling proteins and substrates.
The status of other signaling pathways that may cross-talk with PKC-mediated cascades.
The expression levels of non-PKC phorbol ester receptors.
Therefore, a critical future direction is the systematic evaluation of this compound across a diverse panel of cell lines and primary cell types representing different tissues and disease states. Such studies are essential to move beyond a single mechanism of action and build a comprehensive profile of its context-dependent biological activities, which is fundamental for understanding its potential physiological or pathological roles.
Q & A
Q. What ethical and practical criteria should guide the formulation of research questions on phorbol esters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
